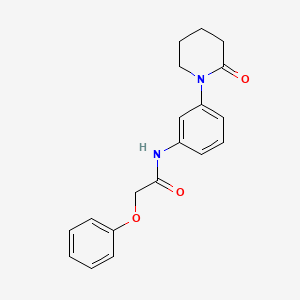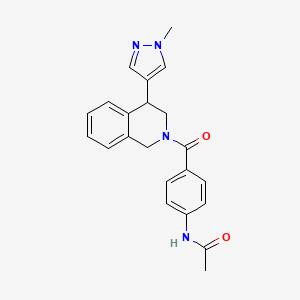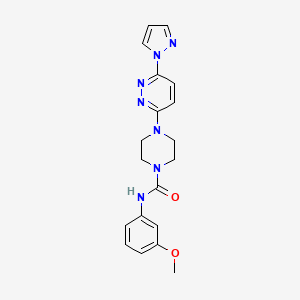
4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H21N7O2 and its molecular weight is 379.424. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing various derivatives similar to the compound , exploring their chemical structures and potential biological activities. For instance, Hassan et al. (2014) synthesized a series of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures based on spectral data and evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Similarly, Abu‐Hashem et al. (2020) synthesized novel compounds with anti-inflammatory and analgesic activities, highlighting the importance of structural modifications to achieve desired biological properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
Möller et al. (2017) explored the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage in the design of high-affinity dopamine receptor partial agonists, showcasing the potential for developing G protein-biased partial agonists as novel therapeutics (Möller et al., 2017). Vicentini et al. (2005) synthesized pyrazole derivatives as potential inhibitors of photosynthetic electron transport, contributing to the development of new herbicidal agents (Vicentini et al., 2005).
Antimicrobial and Antitubercular Activities
Srinivasarao et al. (2020) designed and synthesized benzamide derivatives with significant activity against Mycobacterium tuberculosis, underscoring the compound's relevance in addressing global health challenges like tuberculosis (Srinivasarao et al., 2020). Additionally, Sriram et al. (2006) synthesized pyrazinamide Mannich bases, evaluating their antimycobacterial activity in vitro and in vivo against Mycobacterium tuberculosis, demonstrating the therapeutic potential of such compounds (Sriram, Yogeeswari, & Reddy, 2006).
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-28-16-5-2-4-15(14-16)21-19(27)25-12-10-24(11-13-25)17-6-7-18(23-22-17)26-9-3-8-20-26/h2-9,14H,10-13H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACMLJFAQDUGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

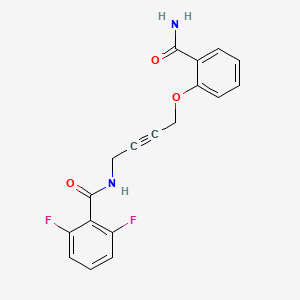
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2924772.png)
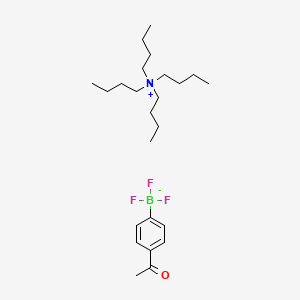
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)
![N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2924780.png)
![(Z)-2-cyano-N-(4-methylphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924781.png)
![N-(o-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924782.png)


![5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2924787.png)
![N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924790.png)
